molecular formula C18H13N3O4 B11058768 3-(3-nitrophenyl)-4-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one

3-(3-nitrophenyl)-4-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one

Cat. No.: B11058768
M. Wt: 335.3 g/mol
InChI Key: LCRWOYPECSHXON-UHFFFAOYSA-N
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Description

3-(3-nitrophenyl)-4-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by a pyranopyrazole core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitrophenyl)-4-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of key starting materials, such as 3-nitrobenzaldehyde, phenylhydrazine, and ethyl acetoacetate.

    Formation of Intermediate: The initial step involves the condensation of 3-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization with ethyl acetoacetate under basic conditions to form the pyranopyrazole core.

    Final Product: The final step involves the purification of the product through recrystallization or chromatographic techniques to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(3-nitrophenyl)-4-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate in acidic or basic medium.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids), chlorinating agents (chlorine gas or sulfuryl chloride).

Major Products

    Reduction: 3-(3-aminophenyl)-4-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one.

    Oxidation: 3-(3-nitrosophenyl)-4-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-nitrophenyl)-4-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.

Medicine

In medicine, derivatives of this compound have shown promise in preclinical studies as potential therapeutic agents. Their ability to modulate biological pathways and target specific enzymes makes them attractive candidates for further development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability and enhanced mechanical strength. Its versatility in chemical reactions also makes it valuable in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-nitrophenyl)-4-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyranopyrazole core can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate the activity of enzymes and signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-nitrophenyl)-4-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one: Similar structure but with a different position of the nitro group.

    3-(3-nitrophenyl)-4-methyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one: Similar structure but with a methyl group instead of a phenyl group.

    3-(3-nitrophenyl)-4-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-5(1H)-one: Similar structure but with a different position of the oxygen atom in the pyran ring.

Uniqueness

The uniqueness of 3-(3-nitrophenyl)-4-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one lies in its specific substitution pattern and the presence of both nitro and phenyl groups. This combination of functional groups provides a unique set of chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H13N3O4

Molecular Weight

335.3 g/mol

IUPAC Name

3-(3-nitrophenyl)-4-phenyl-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one

InChI

InChI=1S/C18H13N3O4/c22-15-10-14(11-5-2-1-3-6-11)16-17(19-20-18(16)25-15)12-7-4-8-13(9-12)21(23)24/h1-9,14H,10H2,(H,19,20)

InChI Key

LCRWOYPECSHXON-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NN=C2OC1=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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